molecular formula C17H21NO B1385373 N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline CAS No. 1040683-05-3

N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline

Cat. No. B1385373
CAS RN: 1040683-05-3
M. Wt: 255.35 g/mol
InChI Key: WUZCTMSQJINSPX-UHFFFAOYSA-N
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Description

“N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline” is a biochemical used for proteomics research . It has a molecular formula of C17H21NO and a molecular weight of 255.35 .

Scientific Research Applications

Photoredox Catalysis

Yadav and Yadav (2016) demonstrated the use of N-hydroxyphthalimide, an organophotoredox catalyst, in the radical cyclization reaction of N-methylanilines, which is operationally simple and effective at room temperature (Yadav & Yadav, 2016).

Synthesis and Antibacterial Activity

A study by Zhi et al. (2005) on the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) revealed their significant inhibitory effects on bacterial DNA polymerase IIIC and Gram-positive bacteria, suggesting a potential for antimicrobial applications (Zhi et al., 2005).

Pharmaceutical Applications

Popov et al. (2013) discussed the synthesis of N-methylN-phenyl-3-phenoxyphenylamidine, highlighting its potential pharmacological applications due to predicted biological activities such as anti-tumor and anti-cancer effects (Popov, Korchagina, & Karataeva, 2013).

Structural and Spectroscopic Analysis

Yıldırım et al. (2016) conducted a study on the synthesis and characterization of (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline, offering insights into the molecular geometries and interactions of such compounds (Yıldırım et al., 2016).

Metabonomic Assessment

Bundy et al. (2002) explored the use of high-resolution 1H NMR spectroscopy to study the biochemical impact of various anilines on earthworms, offering a novel approach to assessing xenobiotic toxicity (Bundy et al., 2002).

Catalytic Applications

A study by Zhu et al. (2003) on the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, catalyzed by organic phosphine, highlights the potential of N-methylanilines in catalytic synthesis (Zhu, Lan, & Kwon, 2003).

Safety and Hazards

While specific safety and hazard information for “N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline” was not found, it’s generally important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

N-[2-(4-ethylphenoxy)ethyl]-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-3-15-7-9-17(10-8-15)19-12-11-18-16-6-4-5-14(2)13-16/h4-10,13,18H,3,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZCTMSQJINSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline

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